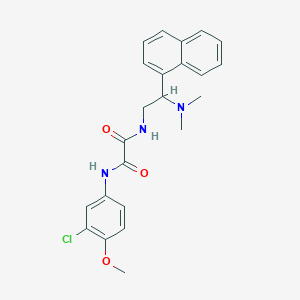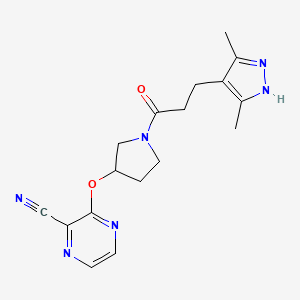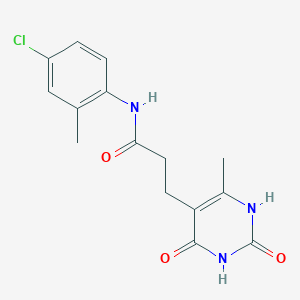
2-ethoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known by its chemical name, EMTA, and is synthesized using a specific method.
Wissenschaftliche Forschungsanwendungen
Herbicide Metabolism and Environmental Impact
A study by Coleman, Linderman, Hodgson, and Rose (2000) explored the metabolism of various chloroacetamide herbicides, including compounds structurally related to 2-ethoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide. They found that these herbicides, including acetochlor and alachlor, undergo complex metabolic pathways leading to DNA-reactive products. This research contributes to understanding the environmental impact and safety profile of such herbicides in agricultural use (Coleman et al., 2000).
Molecular Structure and Coordination in Chemistry
Kalita and Baruah (2010) examined the spatial orientation of amide derivatives in anion coordination, including compounds similar to this compound. Their work provides insights into how such compounds interact at the molecular level, influencing their potential applications in medicinal chemistry and material science (Kalita & Baruah, 2010).
Antioxidant and Medicinal Chemistry Applications
Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and evaluated their antioxidant activity. While not directly studying this compound, their research on similar compounds suggests potential applications in developing antioxidant agents and therapeutic drugs (Chkirate et al., 2019).
Eigenschaften
IUPAC Name |
2-ethoxy-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3/c1-3-21-9-13(19)14-8-12-15-16-17-18(12)10-4-6-11(20-2)7-5-10/h4-7H,3,8-9H2,1-2H3,(H,14,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQPVCARITWCOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC1=NN=NN1C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Chlorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2410606.png)



![2-[3-(4,5-dichloro-1H-imidazol-1-yl)propyl]isoindoline-1,3-dione](/img/structure/B2410612.png)
![Methyl 6-chloro-4-{2-[(3,4-dimethylphenyl)amino]-2-oxoethoxy}quinoline-2-carboxylate](/img/structure/B2410613.png)



![N-[(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]prop-2-enamide](/img/structure/B2410621.png)
![N-(4-acetylphenyl)-2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2410622.png)

